[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine
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Overview
Description
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use as antiviral, antibacterial, and anticancer agents due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine
- [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine
Uniqueness
Compared to similar compounds, [1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine offers unique properties due to the presence of the triazole ring and trifluoromethyl group. These features enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound in various fields.
Properties
Molecular Formula |
C5H7F3N4 |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
[1-methyl-5-(trifluoromethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c1-12-4(5(6,7)8)3(2-9)10-11-12/h2,9H2,1H3 |
InChI Key |
PCIXDRYTVFHGIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CN)C(F)(F)F |
Origin of Product |
United States |
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